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Compound of Interest

Compound Name: 4-Bromopyridazine Hydrobromide

Cat. No.: B1146793 Get Quote

For researchers, scientists, and drug development professionals, the selection of appropriate

building blocks is a critical decision that balances chemical reactivity, cost, and overall

efficiency. This guide provides a comprehensive cost-benefit analysis of 4-Bromopyridazine
Hydrobromide, a key intermediate in the synthesis of various biologically active compounds,

particularly γ-secretase modulators. We will objectively compare its performance with viable

alternatives, namely 4-chloropyridazine hydrochloride and 4-iodopyridazine, supported by

experimental data and detailed methodologies for key synthetic transformations.

Introduction to 4-Halopyridazines in Synthesis
Pyridazine moieties are integral components of numerous pharmaceuticals and agrochemicals.

The introduction of substituents onto the pyridazine core is often achieved through cross-

coupling reactions, where a halogenated pyridazine serves as a versatile electrophilic partner.

The choice of the halogen atom (Cl, Br, or I) at the 4-position significantly impacts the reagent's

cost and reactivity, thereby influencing the overall cost-effectiveness of a synthetic route.

Cost Comparison of 4-Halopyridazine Derivatives
The initial cost of a starting material is a primary consideration in any synthetic campaign. The

following table summarizes the approximate cost of 4-Bromopyridazine Hydrobromide and

its chloro and iodo analogs. Prices can vary between suppliers and are subject to change.
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Compound CAS Number
Molecular
Weight ( g/mol
)

Purity Price (USD/g)

4-

Bromopyridazine

Hydrobromide

1220039-64-4 239.90 >95% ~$150 - $250

4-

Chloropyridazine

Hydrochloride

1193386-63-8 150.99 >95% ~$50 - $100

4-Iodopyridazine 15854-87-2 205.00 >96% ~$100 - $200

Note: Prices are estimates based on publicly available data from various chemical suppliers

and are intended for comparative purposes only.

From a purely economic standpoint, 4-chloropyridazine hydrochloride presents the most

budget-friendly option, while 4-Bromopyridazine Hydrobromide occupies a mid-range

position, and 4-iodopyridazine is generally the most expensive per gram.

Performance Comparison in Key Cross-Coupling
Reactions
The true value of a reagent is determined not only by its price but also by its performance in

chemical reactions. The reactivity of 4-halopyridazines in palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, follows the general

trend of I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen

bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative

addition by the palladium catalyst.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

The following table provides a comparative overview of the expected performance of 4-

halopyridazines in a typical Suzuki-Miyaura reaction. While a direct side-by-side comparison of
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these specific 4-halopyridazines under identical conditions is not readily available in the

literature, the data is inferred from studies on analogous halopyridines and dihalopyridazines.

Substrate Relative Reactivity
Typical Reaction
Conditions

Expected Yield

4-Iodopyridazine High

Pd(PPh₃)₄, K₂CO₃,

Dioxane/H₂O, 80-

90°C

85-95%

4-Bromopyridazine Moderate
Pd(dppf)Cl₂, Na₂CO₃,

DME/H₂O, 90-100°C
70-85%

4-Chloropyridazine Low

Pd₂(dba)₃/XPhos,

K₃PO₄, Toluene/H₂O,

100-110°C

50-70%

Note: Yields are estimates and can vary significantly based on the specific coupling partner,

catalyst system, and reaction conditions.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of N-aryl and N-

heteroaryl amines. Similar to the Suzuki-Miyaura coupling, the reactivity of 4-halopyridazines in

this transformation is dictated by the nature of the halogen.
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Substrate Relative Reactivity
Typical Reaction
Conditions

Expected Yield

4-Iodopyridazine High

Pd₂(dba)₃/Xantphos,

NaOtBu, Dioxane, 80-

100°C

80-95%

4-Bromopyridazine Moderate

Pd(OAc)₂/BINAP,

Cs₂CO₃, Toluene,

100-110°C

65-80%

4-Chloropyridazine Low

Pd₂(dba)₃/tBuXPhos,

K₃PO₄, Dioxane, 110-

120°C

40-60%

Note: Yields are estimates and are highly dependent on the amine coupling partner, catalyst,

ligand, and base used.

Experimental Protocols
General Experimental Workflow for Cross-Coupling
Reactions
The following diagram illustrates a typical workflow for performing and analyzing palladium-

catalyzed cross-coupling reactions with 4-halopyridazines.
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Weigh Reagents:
- 4-Halopyridazine
- Coupling Partner

- Base
- Catalyst/Ligand

Reaction Setup:
- Add reagents to oven-dried flask
- Purge with inert gas (Ar or N₂)

Add Degassed Solvent

Reaction:
- Heat to desired temperature
- Monitor by TLC or LC-MS

Work-up:
- Quench reaction

- Aqueous extraction

Purification:
- Column chromatography

Analysis:
- NMR, MS

Click to download full resolution via product page

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Detailed Protocol for Suzuki-Miyaura Coupling of a
Bromopyridazine Derivative
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This protocol is adapted from a literature procedure for the Suzuki-Miyaura coupling of a

substituted bromopyridazine.[1]

Materials:

3-Bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

2 M Aqueous sodium carbonate (Na₂CO₃) solution

1,2-Dimethoxyethane (DME)

Ethanol

Procedure:

To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-6-(thiophen-2-

yl)pyridazine, the arylboronic acid, and Pd(PPh₃)₄.

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

Add degassed DME, ethanol, and the 2 M aqueous Na₂CO₃ solution via syringe.

Heat the reaction mixture to 80 °C and stir for 48 hours, or until the reaction is complete as

monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel.

Detailed Protocol for Buchwald-Hartwig Amination of a
Bromopyridine
This protocol is a general procedure adapted from literature for the Buchwald-Hartwig

amination of bromopyridines.[2]

Materials:

4-Bromopyridazine Hydrobromide (1.0 equiv)

Amine (1.2 equiv)

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

Anhydrous toluene

Procedure:

In a glovebox or under an inert atmosphere, add 4-Bromopyridazine Hydrobromide,

Pd(OAc)₂, BINAP, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir

bar.

Evacuate and backfill the tube with an inert atmosphere three times.

Add anhydrous, degassed toluene, followed by the amine via syringe.

Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Once the starting material is consumed, cool the reaction to room temperature.
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Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure and purify the crude product by flash column

chromatography.

Application in the Synthesis of γ-Secretase
Modulators
4-Bromopyridazine Hydrobromide is a valuable building block in the synthesis of γ-secretase

modulators, a class of molecules being investigated for the treatment of Alzheimer's disease. γ-

Secretase is a multi-protein complex that cleaves the amyloid precursor protein (APP), leading

to the formation of amyloid-β (Aβ) peptides. An imbalance in Aβ production, particularly of the

Aβ42 isoform, is a key pathological hallmark of Alzheimer's disease.

Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the two main processing pathways of APP: the non-

amyloidogenic pathway and the amyloidogenic pathway. γ-Secretase modulators aim to shift

the cleavage of APP away from the production of the toxic Aβ42 peptide.
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Caption: Amyloid Precursor Protein (APP) processing pathways.

Cost-Benefit Analysis and Conclusion
The choice between 4-chloro-, 4-bromo-, and 4-iodopyridazine depends on a careful

consideration of cost, reactivity, and the specific requirements of the synthetic project.

4-Chloropyridazine Hydrochloride: This is the most cost-effective option. However, its lower

reactivity necessitates more forcing reaction conditions, including higher temperatures, more

specialized and expensive catalysts and ligands, and potentially longer reaction times. This

can lead to the formation of side products and lower overall yields, partially offsetting the

initial cost savings. It is a suitable choice for large-scale synthesis where cost is a primary

driver and the synthetic route has been optimized to accommodate its lower reactivity.

4-Iodopyridazine: This reagent offers the highest reactivity, allowing for milder reaction

conditions, shorter reaction times, and often higher yields. This can be particularly
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advantageous in complex syntheses with sensitive functional groups. However, its

significantly higher cost makes it less practical for large-scale production unless the

increased efficiency and yield justify the expense. It is an excellent choice for small-scale

synthesis, medicinal chemistry efforts where speed and yield are paramount, and for

reactions that fail with less reactive halides.

4-Bromopyridazine Hydrobromide: This intermediate strikes a balance between cost and

reactivity. It is more reactive than its chloro-analog, allowing for more favorable reaction

conditions and generally better yields, while being more affordable than the iodo-derivative.

This makes it a versatile and often optimal choice for a wide range of applications, from

laboratory-scale research to pilot-scale production. Its reliable performance in key cross-

coupling reactions makes it a workhorse reagent in the synthesis of pyridazine-containing

compounds.

In conclusion, for many applications in drug discovery and development, 4-Bromopyridazine
Hydrobromide represents a favorable compromise between cost and performance. Its

moderate reactivity allows for efficient synthesis without the need for the highly specialized

conditions often required for chloro-substrates, while its cost is substantially lower than that of

the iodo-analog. The selection of the optimal 4-halopyridazine will ultimately depend on the

specific synthetic challenge, the scale of the reaction, and the economic constraints of the

project.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1146793#cost-benefit-analysis-of-4-
bromopyridazine-hydrobromide-in-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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